molecular formula C9H4BrNO5 B14642154 6-Bromo-4-hydroxy-3-nitro-2H-1-benzopyran-2-one CAS No. 55005-21-5

6-Bromo-4-hydroxy-3-nitro-2H-1-benzopyran-2-one

Cat. No.: B14642154
CAS No.: 55005-21-5
M. Wt: 286.04 g/mol
InChI Key: RASGTZZGBPNBLH-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-3-nitro-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins, or benzopyran-2-ones, are naturally occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-hydroxy-3-nitro-chromen-2-one typically involves the bromination of 4-hydroxy-3-nitro-chromen-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-hydroxy-3-nitro-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (potassium carbonate, sodium hydride).

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, solvents (ethanol, water).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, dichloromethane).

Major Products Formed:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 6-Bromo-4-hydroxy-3-amino-chromen-2-one.

    Oxidation: 6-Bromo-4-oxo-3-nitro-chromen-2-one.

Mechanism of Action

The mechanism of action of 6-bromo-4-hydroxy-3-nitro-chromen-2-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

55005-21-5

Molecular Formula

C9H4BrNO5

Molecular Weight

286.04 g/mol

IUPAC Name

6-bromo-4-hydroxy-3-nitrochromen-2-one

InChI

InChI=1S/C9H4BrNO5/c10-4-1-2-6-5(3-4)8(12)7(11(14)15)9(13)16-6/h1-3,12H

InChI Key

RASGTZZGBPNBLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(C(=O)O2)[N+](=O)[O-])O

Origin of Product

United States

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